molecular formula C9H12F2N2S B6146867 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine CAS No. 1566374-46-6

4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine

Cat. No.: B6146867
CAS No.: 1566374-46-6
M. Wt: 218.3
InChI Key:
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Description

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a difluorocyclohexyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with thioamides under specific conditions. One common method includes the use of a cyclization reaction where the carboxylic acid is first converted to an amide, followed by cyclization with a thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to enhance the binding affinity of the compound to its target proteins, leading to modulation of their activity. This compound may inhibit enzymes or receptors involved in critical biological pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluorocyclohexyl)phenol
  • 4,4-Difluorocyclohexanemethanol

Uniqueness

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is unique due to the presence of both a difluorocyclohexyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and specific binding interactions, which are not observed in similar compounds .

Properties

CAS No.

1566374-46-6

Molecular Formula

C9H12F2N2S

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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